molecular formula C16H20N2O4 B1323338 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid CAS No. 885266-68-2

1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid

Cat. No.: B1323338
CAS No.: 885266-68-2
M. Wt: 304.34 g/mol
InChI Key: DLKSQIDOSQMQPU-UHFFFAOYSA-N
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Description

The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis . It is often used for the protection of amines, particularly in the synthesis of peptides . The compound “2-(tert-Butoxycarbonylamino)-1-ethanol” is a derivative of the Boc group .


Molecular Structure Analysis

The molecular formula of “2-(tert-Butoxycarbonylamino)-1-ethanol” is C7H15NO3, and its molecular weight is 161.20 .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions . This deprotection is often carried out using trifluoroacetic acid (TFA) .


Physical and Chemical Properties Analysis

“2-(tert-Butoxycarbonylamino)-1-ethanol” is a liquid at 20°C . It has a boiling point of 92°C at 0.3 mmHg, a density of 1.05, and a refractive index of 1.45 .

Scientific Research Applications

Chemical Synthesis and Compound Development

1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid and its derivatives have been explored in the synthesis of complex organic molecules. For example, derivatives of this compound have been used in a facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, showcasing its utility in generating compounds with potential anticancer properties. These derivatives were evaluated against a panel of about 60 human tumor cell lines, with some showing moderate activity against specific cancer sub-panels, highlighting the compound's relevance in medicinal chemistry and drug discovery (Carbone et al., 2013).

Synthetic Methodologies

The compound has been implicated in the development of new synthetic methodologies. For instance, its tert-butoxycarbonyl group has been utilized in the N-tert-butoxycarbonylation of amines, offering an efficient and environmentally friendly catalyst for protecting amines with the di-tert-butyl dicarbonate. This process is crucial in peptide synthesis, where the protection of amino groups is a fundamental step. The method is characterized by its efficiency, short reaction times, and the avoidance of side products, making it a valuable addition to the toolkit of synthetic chemists (Heydari et al., 2007).

Advanced Material Development

Additionally, the versatility of this compound extends to the field of material science. It has been used in the synthesis of new materials and functionalized molecules, such as in the preparation of novel indole derivatives. These materials have potential applications in designing new pharmacophores for anticancer agents. The synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, demonstrates the compound's role in creating molecules with promising cytotoxicity against various cancer cell lines, opening avenues for the development of novel therapeutic agents (Kumar et al., 2009).

Safety and Hazards

“2-(tert-Butoxycarbonylamino)-1-ethanol” may cause serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective eyewear, and seeking medical attention if eye irritation persists .

Future Directions

The Boc group continues to be widely used in organic synthesis, particularly in the synthesis of peptides . As such, compounds containing the Boc group, like “2-(tert-Butoxycarbonylamino)-1-ethanol”, will likely continue to be important in future research and industrial applications .

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSQIDOSQMQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140725
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-68-2
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (1N, 6.0 mL, 6.00 mmol) was added to a solution of 1-(2-tert-Butoxycarbonylamino-ethyl)-1H-indole-6-carboxylic acid methyl ester (0.501 g, 1.57 mmol) in methanol (12 mL) and THF (4.0 mL). The reaction was stirred at room temperature for 68 hr. The reaction was concentrated in vacuo. The aqueous residue was acidified to pH ˜1 with 1N HCl and extracted with ethyl acetate (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was carried forward without purification. ESI-MS m/z 327 (M+Na)+.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
1-(2-tert-Butoxycarbonylamino-ethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.501 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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